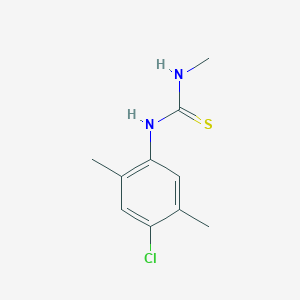
N-(4-Chloro-2,5-dimethylphenyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea is an organic compound with a complex structure It is characterized by the presence of a thiourea group attached to a chlorinated dimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea typically involves the reaction of 4-chloro-2,5-dimethylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: Halogen substitution reactions can occur on the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins, affecting their function. Additionally, the chlorinated phenyl ring can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
- N-(4-Chloro-2,5-dimethylphenyl)-N’-methylurea
- N-(4-Chloro-2,5-dimethylphenyl)-N’-ethylthiourea
- N-(4-Chloro-2,5-dimethylphenyl)-N’-methylcarbamate
Uniqueness
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea is unique due to its specific combination of a thiourea group and a chlorinated dimethylphenyl ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
特性
CAS番号 |
62616-60-8 |
|---|---|
分子式 |
C10H13ClN2S |
分子量 |
228.74 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H13ClN2S/c1-6-5-9(13-10(14)12-3)7(2)4-8(6)11/h4-5H,1-3H3,(H2,12,13,14) |
InChIキー |
HCPXGRYHUMVLFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C)NC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


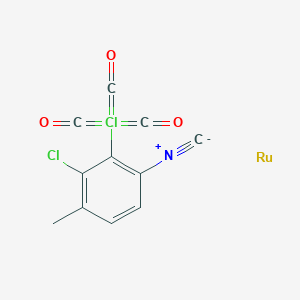
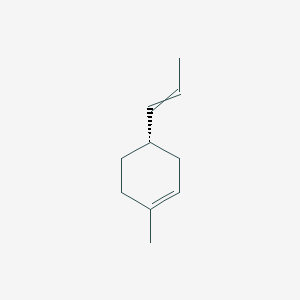
![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)



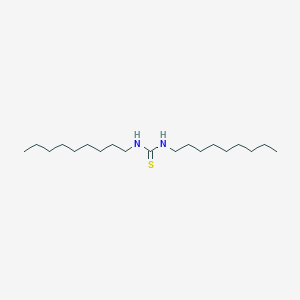
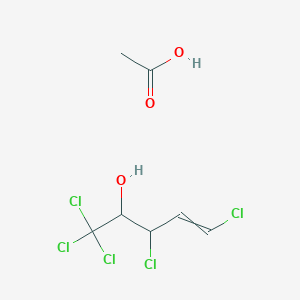
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
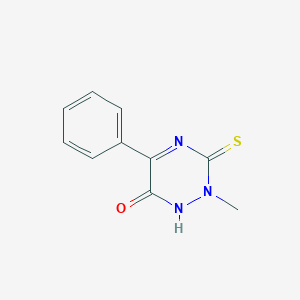
![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)
